molecular formula C24H31NO3S B12127603 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide

Cat. No.: B12127603
M. Wt: 413.6 g/mol
InChI Key: SAOGSPXMPJKDKB-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl moiety. Its structure includes two distinct substituents on the amide nitrogen: a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing heterocycle) and a 4-ethylbenzyl group.

Properties

Molecular Formula

C24H31NO3S

Molecular Weight

413.6 g/mol

IUPAC Name

4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]benzamide

InChI

InChI=1S/C24H31NO3S/c1-5-18-6-8-19(9-7-18)16-25(22-14-15-29(27,28)17-22)23(26)20-10-12-21(13-11-20)24(2,3)4/h6-13,22H,5,14-17H2,1-4H3

InChI Key

SAOGSPXMPJKDKB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide typically involves multi-step organic reactions. The starting materials may include benzamide derivatives, tert-butyl halides, and thiophene derivatives. Common reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions may be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide may have several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide (Compound A) with three analogues (Compounds B, C, and D) based on substituent variations and inferred physicochemical properties.

Table 1: Structural and Molecular Comparison

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
A 4-tert-butyl, 1,1-dioxidotetrahydrothiophen-3-yl, 4-ethylbenzyl C₃₁H₃₈N₂O₃S 542.7 Sulfone group enhances polarity; ethylbenzyl adds moderate lipophilicity.
B (N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide) 4-hexyloxy, 4-isopropylbenzyl C₃₄H₄₂N₂O₄S 598.8 Hexyloxy chain increases lipophilicity; isopropylbenzyl adds steric bulk.
C (4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide) 2,4-difluorophenyl, 1,3-dioxoisoindol-2-ylbutyl C₂₉H₂₈F₂N₂O₃ 502.5 Fluorine atoms improve metabolic stability; dioxoisoindolyl enhances π-π stacking potential.
D (4-(tert-Butyl)-N-(4-chloro-3-methoxyphenyl)benzamide) 4-chloro-3-methoxyphenyl C₁₈H₂₀ClNO₂ 317.8 Chlorine and methoxy groups balance lipophilicity and polarity; simpler structure.

Structural and Functional Differences

Substituent Bulk and Lipophilicity: Compound A’s ethylbenzyl group is less bulky than Compound B’s isopropylbenzyl, which may reduce steric hindrance in receptor binding. Compound C’s dioxoisoindolylbutyl chain introduces a rigid, planar structure, favoring π-π interactions absent in A. The 2,4-difluorophenyl group in C enhances metabolic stability compared to A’s sulfone .

Electron-Withdrawing/Donating Effects: The sulfone in A is a strong electron-withdrawing group, which may polarize the amide bond, increasing hydrogen-bond acceptor capacity.

The complexity of A’s N,N-disubstitution may require multi-step functionalization of the tetrahydrothiophene sulfone precursor.

Inferred Pharmacological Implications

  • Target Selectivity : The sulfone in A may favor targets requiring polar interactions (e.g., kinases or GPCRs with hydrophilic binding pockets). Compound B’s hexyloxy chain could improve membrane permeability, making it suitable for intracellular targets.
  • Metabolic Stability : Fluorine in C and sulfone in A may reduce oxidative metabolism compared to D’s methoxy group, which is prone to demethylation .

Biological Activity

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide is a synthetic compound characterized by its complex molecular structure, which includes a tert-butyl group, a tetrahydrothiophene moiety, and a benzamide functional group. This compound has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H30N2O3SC_{22}H_{30}N_{2}O_{3}S, with a molecular weight of approximately 402.6 g/mol. The unique combination of functional groups in its structure contributes to its biological activity.

PropertyValue
Molecular FormulaC22H30N2O3S
Molecular Weight402.6 g/mol
IUPAC Name4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide
CAS Number[Pending]

The biological activity of 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the dioxidotetrahydrothiophen moiety enhances the compound's potential as a kinase inhibitor, which may modulate various cellular signaling pathways.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may bind to active sites on kinases, preventing substrate phosphorylation and altering downstream signaling cascades.
  • Redox Activity : The dioxido group could facilitate redox reactions that influence cellular oxidative states and stress responses.

Case Studies:

  • Kinase Inhibition : A study investigating related benzamide derivatives found that modifications in the thiophene structure led to enhanced inhibitory activity against specific kinases involved in cancer progression .
  • Antifungal Activity : Benzamide derivatives have been evaluated for antifungal properties against pathogens such as Botrytis cinereal and Fusarium graminearum, showing that structural variations can significantly impact efficacy .

Toxicity Profile

The toxicity of 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)benzamide has not been extensively documented. However, related compounds have demonstrated varying levels of toxicity in model organisms such as zebrafish embryos, indicating the need for further evaluation .

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